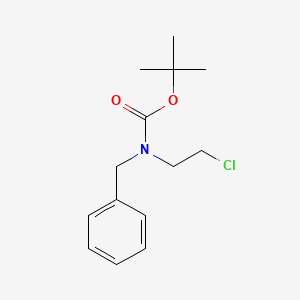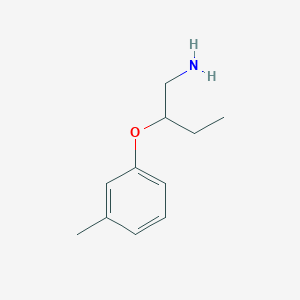
Tert-butyl benzyl(2-chloroethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl benzyl(2-chloroethyl)carbamate is an organic compound with the molecular formula C14H20ClNO2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a benzyl group, and a 2-chloroethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl benzyl(2-chloroethyl)carbamate typically involves the reaction of benzylamine with tert-butyl chloroformate and 2-chloroethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The final product is typically obtained in high purity through distillation or crystallization processes.
化学反応の分析
Types of Reactions
Tert-butyl benzyl(2-chloroethyl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used for the oxidation of the benzyl group.
Major Products Formed
Nucleophilic substitution: The major products are the substituted carbamates, depending on the nucleophile used.
Hydrolysis: The major products are benzylamine and carbon dioxide.
Oxidation: The major products are benzaldehyde or benzoic acid, depending on the oxidizing conditions.
科学的研究の応用
Tert-butyl benzyl(2-chloroethyl)carbamate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic residues in proteins.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of tert-butyl benzyl(2-chloroethyl)carbamate involves its ability to undergo nucleophilic substitution reactions. The 2-chloroethyl group can react with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted carbamates. This reactivity makes it useful in the modification of proteins and other biomolecules. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
類似化合物との比較
Similar Compounds
Tert-butyl 2-chloroethylcarbamate: Similar in structure but lacks the benzyl group.
Tert-butyl bis(2-chloroethyl)carbamate: Contains two 2-chloroethyl groups instead of one.
Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a benzyl group.
Uniqueness
Tert-butyl benzyl(2-chloroethyl)carbamate is unique due to the presence of both a benzyl group and a 2-chloroethyl group, which allows for a diverse range of chemical reactions and applications. The combination of these functional groups makes it a versatile compound in organic synthesis and scientific research.
特性
分子式 |
C14H20ClNO2 |
|---|---|
分子量 |
269.77 g/mol |
IUPAC名 |
tert-butyl N-benzyl-N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C14H20ClNO2/c1-14(2,3)18-13(17)16(10-9-15)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
InChIキー |
BURYWPLWCOPGBT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(CCCl)CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 4-methylbenzenesulfonate](/img/structure/B13058694.png)
![1-[2-(Oxan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13058703.png)
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-methylpropanoate](/img/structure/B13058704.png)
![7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13058712.png)
![2-Ethynylthieno[2,3-B]pyridin-3-amine](/img/structure/B13058714.png)
![Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B13058720.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl benzoate](/img/structure/B13058721.png)
![6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13058728.png)


![2,4-dichloro-N-[(Z)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]benzamide](/img/structure/B13058745.png)


